molecular formula C22H20ClNO5S B11632162 N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-2-(2-methylphenoxy)acetamide

N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-2-(2-methylphenoxy)acetamide

Katalognummer: B11632162
Molekulargewicht: 445.9 g/mol
InChI-Schlüssel: FVWDJVIGDHINFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)-2-(2-METHYLPHENOXY)ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)-2-(2-METHYLPHENOXY)ACETAMIDE typically involves the following steps:

    Formation of the sulfonamide linkage: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine.

    Introduction of the phenoxyacetyl group: The resulting sulfonamide is then reacted with 2-(2-methylphenoxy)acetyl chloride under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)-2-(2-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom in the chlorobenzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carboxylic acid, while substitution of the chlorine atom could yield various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: As a probe to study enzyme interactions and protein binding.

    Medicine: Potential use as an antimicrobial agent due to its sulfonamide structure.

    Industry: Use in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)-2-(2-METHYLPHENOXY)ACETAMIDE would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with the synthesis of folic acid. The compound may bind to the active site of the enzyme dihydropteroate synthase, preventing the formation of dihydrofolic acid, a precursor to folic acid.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)ACETAMIDE
  • N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)-2-(2-CHLOROPHENOXY)ACETAMIDE
  • N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)-2-(2-HYDROXYPHENOXY)ACETAMIDE

Uniqueness

The uniqueness of N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)-2-(2-METHYLPHENOXY)ACETAMIDE lies in its specific structural features, such as the combination of a chlorobenzene sulfonyl group and a methoxyphenyl group, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C22H20ClNO5S

Molekulargewicht

445.9 g/mol

IUPAC-Name

N-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C22H20ClNO5S/c1-16-5-3-4-6-21(16)29-15-22(25)24(18-9-11-19(28-2)12-10-18)30(26,27)20-13-7-17(23)8-14-20/h3-14H,15H2,1-2H3

InChI-Schlüssel

FVWDJVIGDHINFZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1OCC(=O)N(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.